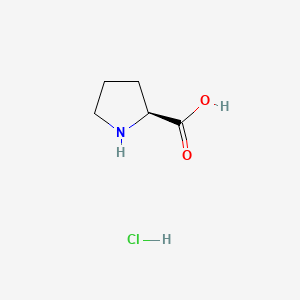
4,6-Dimethylpyridine-2,3-diamine
Vue d'ensemble
Description
4,6-Dimethylpyridine-2,3-diamine is a chemical compound with the CAS Number: 50850-16-3 . It has a molecular weight of 137.18 and its IUPAC name is 4,6-dimethyl-2,3-pyridinediamine . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 4,6-dimethylpyridine-2,3-diamine involves the reaction of 4,6-dimethyl-3-nitropyridin-2-amine with hydrogen in the presence of palladium on activated carbon in ethanol at 20°C under a pressure of 760.051 Torr for 4 hours .
Molecular Structure Analysis
The InChI code for 4,6-Dimethylpyridine-2,3-diamine is 1S/C7H11N3/c1-4-3-5(2)10-7(9)6(4)8/h3H,8H2,1-2H3,(H2,9,10) . The molecular structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
4,6-Dimethylpyridine-2,3-diamine has been used in the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile . The reaction of this compound with N-acylhydrazines gives two structural isomers .
Physical And Chemical Properties Analysis
4,6-Dimethylpyridine-2,3-diamine is a powder that is stored at room temperature . It has a molecular weight of 137.18 and its IUPAC name is 4,6-dimethyl-2,3-pyridinediamine .
Applications De Recherche Scientifique
- Application : 4,6-Dimethylpyridine-2,3-diamine is used in the synthesis of heterocyclic systems incorporating pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds .
- Method : The compound is used in the treatment of 2,4-dichloro-pyrimidine and 2,4-dichloro-6-methylpyrimidine with 3-aminopropan-1-ol and subsequent treatment with thionyl .
- Results : The synthesis resulted in the production of 2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one (50% yield) and its 8-methyl analog (15% yield) .
- Application : A novel aromatic diamine monomer with asymmetric large side group: 4- (2,4,6-trimethyl)phenoxy-1,3-diaminobenzene, was synthesized by a two-step organic reaction .
- Method : The monomer was separately subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .
- Results : The obtained polyimides showed excellent solubility not only in high-boiling solvents such as NMP, DMAc, and DMF, but also in low-boiling solvents such as CHCl3 and CH2Cl2. Their tensile strength was in the range of 76.9–93.5 MPa, the elongation at break was between 4.8% and 7.3%, and the modulus of elasticity was in the range of 1.6–1.8 GPa .
Field
Field
- Field : Organic Chemistry
- Application : The compound is used in the mono- and diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines .
- Method : Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines . The introduction of the second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline was achieved using Pd (0) catalysis .
- Results : The prototropic equilibrium in these compounds was studied using NMR spectroscopy .
- Field : Organic Chemistry
- Application : The compound is used in the mono- and diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines .
- Method : Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines . The introduction of the second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline was achieved using Pd (0) catalysis .
- Results : The prototropic equilibrium in these compounds was studied using NMR spectroscopy .
Safety And Hazards
Safety precautions for handling 4,6-Dimethylpyridine-2,3-diamine include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
4,6-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-5(2)10-7(9)6(4)8/h3H,8H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVAOOMAVAGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452437 | |
| Record name | 2,3-diamino-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyridine-2,3-diamine | |
CAS RN |
50850-16-3 | |
| Record name | 2,3-diamino-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)








![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)



